5,6-diamino-8-(diethylamino)-3-methyl-2-oxo-2,3-dihydro-1H-pyrrolo[2,3-c]-2,7-naphthyridine-9-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,6-Diamino-8-(diethylamino)-3-methyl-2-oxo-2,3-dihydro-1H-pyrrolo[2,3-c][2,7]naphthyridine-9-carbonitrile is a complex organic compound with a unique structure that includes multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Diamino-8-(diethylamino)-3-methyl-2-oxo-2,3-dihydro-1H-pyrrolo[2,3-c][2,7]naphthyridine-9-carbonitrile typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistency and efficiency. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur, especially at the amino groups, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of corresponding oxo derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted amine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for therapeutic applications.
Medicine
In medicinal chemistry, this compound is explored for its potential as a pharmaceutical agent. Its ability to interact with biological targets makes it a promising candidate for the development of new drugs.
Industry
In the industrial sector, this compound can be used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5,6-Diamino-8-(diethylamino)-3-methyl-2-oxo-2,3-dihydro-1H-pyrrolo[2,3-c][2,7]naphthyridine-9-carbonitrile involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 5,6-Diamino-8-(diethylamino)-2-ethyl-1,2-dihydrofuro[2,3-c][2,7]naphthyridine-9-carbonitrile
- 5,6-Diamino-2-(chloromethyl)-8-(diethylamino)-1,2-dihydrofuro[2,3-c][2,7]naphthyridine-9-carbonitrile
Uniqueness
Compared to similar compounds, 5,6-Diamino-8-(diethylamino)-3-methyl-2-oxo-2,3-dihydro-1H-pyrrolo[2,3-c][2,7]naphthyridine-9-carbonitrile has a unique combination of functional groups that confer distinct chemical reactivity and biological activity. Its specific structure allows for targeted interactions with biological molecules, making it a valuable compound in various research fields.
Properties
Molecular Formula |
C16H19N7O |
---|---|
Molecular Weight |
325.37 g/mol |
IUPAC Name |
5,6-diamino-8-(diethylamino)-3-methyl-2-oxo-1H-pyrrolo[2,3-c][2,7]naphthyridine-9-carbonitrile |
InChI |
InChI=1S/C16H19N7O/c1-4-23(5-2)16-9(7-17)11-8-6-10(24)22(3)15(8)20-13(18)12(11)14(19)21-16/h4-6H2,1-3H3,(H2,18,20)(H2,19,21) |
InChI Key |
PUXBGEWLCMPKLZ-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=C(C2=C3CC(=O)N(C3=NC(=C2C(=N1)N)N)C)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.